molecular formula C10H14N4O2S B15087889 6-(3,4-Dimethoxyphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetrazine-3-thiol

6-(3,4-Dimethoxyphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetrazine-3-thiol

Cat. No.: B15087889
M. Wt: 254.31 g/mol
InChI Key: IRFZFFXLVMBMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE is a complex organic compound characterized by its unique tetrahydro-1,2,4,5-tetraazinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent introduction of the hydrosulfide group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .

Properties

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-1,2,4,5-tetrazinane-3-thione

InChI

InChI=1S/C10H14N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-11-13-10(17)14-12-9/h3-5,9,11-12H,1-2H3,(H2,13,14,17)

InChI Key

IRFZFFXLVMBMTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NNC(=S)NN2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.